molecular formula C13H18N2O2 B1438285 2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide CAS No. 1097827-25-2

2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide

Cat. No. B1438285
M. Wt: 234.29 g/mol
InChI Key: ABDRHKYFEJJNHZ-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide, also known as HAPA, is a chemical compound that has gained the attention of scientists and researchers. It has a CAS Number of 1097827-25-2 and a molecular weight of 234.3 . The IUPAC name for this compound is 2-(4-hydroxyphenyl)-N-(4-piperidinyl)acetamide .


Molecular Structure Analysis

The Inchi Code for 2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide is 1S/C13H18N2O2/c16-12-3-1-10 (2-4-12)9-13 (17)15-11-5-7-14-8-6-11/h1-4,11,14,16H,5-9H2, (H,15,17) and the Inchi Key is ABDRHKYFEJJNHZ-UHFFFAOYSA-N .

It is stored at room temperature .

Scientific Research Applications

New Salt Formation

One application of a derivative of 2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide is in the formation of new salts. These salts or their solvates are used in pharmaceutical compositions and therapies (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

DNA and Protein Binding Studies

Derivatives of 2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide have been synthesized and studied for their binding interactions with DNA and proteins. These compounds, including N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl) acetamide, exhibit the ability to bind with calf thymus DNA and bovine serum albumin (BSA), suggesting potential applications in biochemical and pharmacological research (N. Raj, 2020).

Catalysis in Organic Synthesis

The compound has been used as a catalyst in the synthesis of organic compounds. For example, Fe3O4 magnetic nanoparticles were used to catalyze the reaction of aldehydes, 2-naphthol, and piperidine or acetamide to generate N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives (M. Mokhtary & Mogharab Torabi, 2017).

Antibacterial Activity

Another application is in the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which have been evaluated for their antibacterial potentials. These compounds have shown moderate inhibitor effects against various bacterial strains (Kashif Iqbal et al., 2017).

Effects on Memory

A derivative of this compound, 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, has been synthesized and studied for its effects on memory in mice, indicating potential applications in neuropharmacology (Li Ming-zhu, 2008).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-hydroxyphenyl)-N-piperidin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-12-3-1-10(2-4-12)9-13(17)15-11-5-7-14-8-6-11/h1-4,11,14,16H,5-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDRHKYFEJJNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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